LY379268
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,4R,5S,6R)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO5/c8-7(6(11)12)1-13-4-2(3(4)7)5(9)10/h2-4H,1,8H2,(H,9,10)(H,11,12)/t2-,3-,4+,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YASVRZWVUGJELU-MDASVERJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2C(C2O1)C(=O)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@]([C@@H]2[C@H]([C@@H]2O1)C(=O)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90436637 | |
| Record name | (1R,4R,5S,6R)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90436637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191471-52-0 | |
| Record name | (1R,4R,5S,6R)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=191471-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | LY-379268 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191471520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1R,4R,5S,6R)-4-Amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90436637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LY-379268 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S96JF4J697 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Bicyclic Core Construction via Intramolecular Cyclization
The bicyclo[3.1.0]hexane system is constructed through a stereocontrolled intramolecular cyclization. A patented method outlines the following steps:
-
Halogenation of Pyridone Intermediates :
-
Palladium-Catalyzed Coupling :
Table 1: Reaction Parameters for Bicyclic Core Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Halogenation | POBr₃, DMF, 110°C, 1 h | 78 | 92 |
| Suzuki Coupling | Pd(OAc)₂, BINAP, NaOtBu, toluene, 80°C | 65 | 95 |
Functional Group Introduction and Deprotection
The amino and carboxylic acid groups are introduced through sequential protection-deprotection steps:
-
Amino Group Protection :
-
Carboxylic Acid Formation :
Table 2: Deprotection and Functionalization Outcomes
| Step | Conditions | Yield (%) | Purity (NMR) |
|---|---|---|---|
| Boc Protection | Boc₂O, CH₂Cl₂, 0°C to RT | 85 | 98 |
| Saponification | KOH, EtOH/H₂O, 60°C | 72 | 96 |
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity and Stability Testing
-
Storage : LY 379268 is stable at +4°C for ≥6 months in aqueous NaOH (20 mM).
-
Degradation : Exposure to pH <5 or >9 leads to decomposition (<90% purity after 1 week).
Process Optimization and Scalability
Microwave-Assisted Alkylation
Solvent Selection for Crystallization
Table 3: Scalability Data for LY 379268 Synthesis
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |
|---|---|---|
| Overall Yield | 42% | 38% |
| Purity | 98% | 96% |
| Cycle Time | 7 days | 10 days |
Comparative Analysis of Synthetic Approaches
Chemical Reactions Analysis
LY-379268 undergoes various chemical reactions, including:
Substitution: Substitution reactions can occur with halogenating agents or nucleophiles under specific conditions.
Common reagents used in these reactions include acids, bases, and solvents like methanol, ethanol, and dichloromethane . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Neuroprotection
LY 379268 has demonstrated protective effects against neuronal damage in various models:
- Ischemic Injury : It provides substantial protection against NMDA-mediated cell death in vitro and nearly complete protection against CA1 hippocampal damage following global ischemia in gerbils .
| Study | Model | Outcome |
|---|---|---|
| Tocris Bioscience | Global Ischemia | Nearly complete protection against CA1 hippocampal damage |
| PMC3804156 | METH self-administration | Reduced self-administration and reinstatement of drug-seeking behavior |
Schizophrenia Treatment
Research indicates that LY 379268 may be effective in treating schizophrenia:
- EEG Biomarkers : In a study using auditory stimulation, LY 379268 was able to rescue MK-801-induced deficits in sensory EEG biomarkers, improving signal-to-noise ratios in auditory responses .
| Study | Method | Findings |
|---|---|---|
| Nature | EEG recordings in mice | Improved auditory processing under pharmacological challenge |
Substance Use Disorders
LY 379268 has shown promise in reducing drug-seeking behaviors:
- Methamphetamine (METH) : It has been shown to attenuate METH self-administration and reduce cue-induced reinstatement .
| Substance | Effect of LY 379268 |
|---|---|
| METH | Reduced self-administration and reinstatement |
| Ethanol | Decreased self-administration in both non-dependent and post-dependent rats |
Alcohol Dependence
Studies have revealed that LY 379268 can reduce ethanol self-administration:
- In non-dependent rats, significant reductions were observed at higher doses, while all doses had effects in post-dependent rats .
Case Study 1: Schizophrenia Model
In a controlled study, researchers evaluated the effects of LY 379268 on auditory processing deficits induced by MK-801, a model for schizophrenia. The results demonstrated that treatment with LY 379268 significantly improved EEG biomarkers associated with sensory processing, indicating its potential as a therapeutic agent for schizophrenia .
Case Study 2: Substance Abuse
A study investigated the impact of LY 379268 on METH self-administration in rats. The findings revealed that administration of LY 379268 significantly reduced the motivation to self-administer METH, suggesting its utility in addressing substance use disorders by modulating reward pathways .
Mechanism of Action
LY-379268 exerts its effects by selectively activating group II metabotropic glutamate receptors, mGluR2 and mGluR3 . These receptors are involved in modulating neurotransmitter release and synaptic plasticity . Activation of these receptors by LY-379268 leads to a decrease in excitatory neurotransmitter release, providing neuroprotective effects and reducing neuronal excitability . This mechanism is particularly relevant in conditions like epilepsy and neurodegenerative diseases .
Comparison with Similar Compounds
Pharmacokinetic and Pharmacodynamic Properties
Key Findings :
- JNJ-46281222 exhibits superior blood-brain barrier (BBB) penetration and intestinal absorption due to its high lipophilicity, making it more effective for CNS-targeted therapies .
- LY 379268 shows moderate BBB penetration in vitro and in vivo but requires higher doses (150 µM) for neuroprotection .
- THRX-195518 , while promising in lipid solubility, lacks robust BBB penetration data, limiting its therapeutic predictability .
Mechanisms of Action
- LY 379268: Enhances postsynaptic NMDAR currents via mGluR2/3-mediated Src kinase activation.
- JNJ-46281222: As a positive allosteric modulator (PAM), it amplifies endogenous glutamate signaling at mGluR2 without directly activating the receptor, offering a lower risk of receptor overstimulation .
- THRX-195518 : Demonstrates synergistic effects with LY 379268, enhancing cell viability when co-administered (50 µM + 150 µM LY 379268) .
Therapeutic Efficacy
Neuroprotection :
- Antipsychotic Effects: LY 379268 attenuates PCP-induced hyperlocomotion in rodents, mimicking clozapine’s effects but with a distinct glutamate-focused mechanism .
Gender-Specific Responses
LY 379268 exhibits sex-dimorphic effects in preclinical models:
- Female rodents show greater reductions in fEPSP (excitatory postsynaptic potentials) compared to males post-administration, suggesting hormonal or genetic influences on mGluR2/3 signaling .
Q & A
Q. What is the primary pharmacological mechanism of LY 379268 in modulating glutamate signaling, and how is this applied in experimental neuroscience?
LY 379268 is a selective agonist for group II metabotropic glutamate receptors (mGluR2/3), with EC50 values of 2.69 nM (mGluR2) and 4.48 nM (mGluR3), making it >80-fold more selective for these subtypes over other mGluR classes . In neuronal studies, it reduces excitatory neurotransmission by activating presynaptic mGluR2/3 autoreceptors, which inhibit glutamate release. This mechanism is used to model dysregulated glutamate systems in anxiety, neurotoxicity, or neurodegenerative disorders . For example, in striatal studies, LY 379268 application failed to reduce extracellular glutamate in traumatic brain injury models, suggesting context-dependent receptor desensitization or altered feedback loops .
Q. How is LY 379268 typically administered in vivo, and what dosing protocols are validated for behavioral assays?
Subcutaneous or intraperitoneal administration is common, with doses ranging from 1–10 mg/kg depending on the model. In rodent anxiety studies, LY 379268 (3–10 mg/kg) reduced hyperlocomotion and stress-induced behaviors via mGluR2/3 activation . Dose-response curves should be validated using receptor antagonists (e.g., LY 341495) to confirm target specificity. Behavioral assays like open-field tests or fear conditioning require post-injection monitoring within 30–60 minutes due to its rapid pharmacokinetics .
Q. What are the standard in vitro assays to evaluate LY 379268’s efficacy on mGluR2/3 signaling pathways?
Key assays include:
- cAMP inhibition : LY 379268 suppresses forskolin-induced cAMP production in transfected HEK-293 cells, with IC50 values <10 nM .
- MAPK/PI3K pathway modulation : In glioma stem cells (GSCs), LY 379268 (100 nM–1 µM) enhances phosphorylation of Erk1/2 and Akt, promoting cell survival under mitogen-deprived conditions .
- Calcium imaging : Used to assess presynaptic glutamate release inhibition in neuronal cultures .
Advanced Research Questions
Q. How does LY 379268 exhibit paradoxical effects in cancer models (e.g., promoting glioma stem cell survival vs. lacking antitumor efficacy in vivo)?
In GSCs, LY 379268 (1 µM) activates pro-survival MAPK/PI3K pathways, enabling tumor sphere formation under differentiating conditions . However, in vivo subcutaneous glioma xenografts showed no reduction in tumor growth with LY 379268 (1 mg/kg/day), likely due to compensatory mechanisms like EGFR signaling or microenvironmental interactions . Contrastingly, mGluR3 antagonists (e.g., LY 341495) suppress tumor growth, suggesting agonist/antagonist context dependency in oncogenic pathways .
Q. What methodological strategies address contradictory data on LY 379268’s role in neuroinflammation (e.g., anti-inflammatory vs. pro-resolving effects)?
In neonatal microglia, LY 379268 (1–5 µM) + Ro 64-5229 (a PAM) reduced pro-inflammatory cytokines (TNF-α, IL-6) under IL-1β/IFNγ challenge but increased anti-inflammatory markers (Arg1, TGF-β) . Discrepancies arise from model-specific factors:
- Dose-dependent effects : Higher doses (>3 µM) may paradoxically activate alternate pathways.
- Co-treatment protocols : Synergy with other modulators (e.g., BMP4 in GSCs) alters outcomes .
- Cell maturity : Neonatal vs. adult microglia show divergent receptor coupling .
Q. How can researchers optimize LY 379268 delivery to overcome blood-brain barrier (BBB) limitations in CNS studies?
While LY 379268 has moderate BBB penetration, strategies include:
- Convection-enhanced delivery : Direct intracerebral infusion in glioma models .
- Nanoformulations : Liposomal encapsulation improves bioavailability in neuroprotection assays .
- Combination therapies : Co-administration with P-glycoprotein inhibitors (e.g., cyclosporine A) enhances brain uptake .
Q. What experimental controls are critical when studying LY 379268’s effects on synaptic plasticity or network activity?
- Receptor specificity : Use mGluR2/3 knockout models or antagonists (LY 341495) to confirm on-target effects .
- Astrocyte crosstalk : Monitor astrocytic glutamate transporters (GLT-1) and mGluR3 activation, which modulate neuronal excitability .
- Chronic vs. acute exposure : Prolonged LY 379268 treatment may downregulate mGluR2/3, altering synaptic scaling .
Methodological Challenges
Q. How do researchers reconcile discrepancies in LY 379268’s efficacy across species (e.g., rodents vs. human-derived cell lines)?
Human GSCs show stronger dependence on mGluR3 for survival than rodent models, necessitating cross-species receptor expression profiling . For electrophysiology, human iPSC-derived neurons may better replicate human mGluR2/3 coupling dynamics than primary rodent cultures .
Q. What computational approaches predict LY 379268’s off-target interactions or polypharmacology?
Molecular docking studies against GPCR databases (e.g., GLASS, GPCRdb) identify potential off-targets like sigma-1 receptors. Systems biology models integrating RNA-seq data from treated tissues (e.g., striatum, glioma) can map secondary pathways (e.g., BMP/Smad crosstalk) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
